molecular formula C21H18N2O3 B2738150 N-(4-methoxybenzyl)-3-(1H-pyrrol-1-yl)-1-benzofuran-2-carboxamide CAS No. 865658-56-6

N-(4-methoxybenzyl)-3-(1H-pyrrol-1-yl)-1-benzofuran-2-carboxamide

Cat. No.: B2738150
CAS No.: 865658-56-6
M. Wt: 346.386
InChI Key: OKRJYIXIGQGOOL-UHFFFAOYSA-N
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Description

N-(4-methoxybenzyl)-3-(1H-pyrrol-1-yl)-1-benzofuran-2-carboxamide is a complex organic compound that features a benzofuran core, a pyrrole ring, and a methoxybenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxybenzyl)-3-(1H-pyrrol-1-yl)-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Benzofuran Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Pyrrole Ring: The pyrrole ring can be introduced via a condensation reaction with a suitable amine and aldehyde.

    Attachment of the Methoxybenzyl Group: This step often involves a nucleophilic substitution reaction where the methoxybenzyl group is introduced to the benzofuran core.

    Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amide coupling reaction using reagents like carbodiimides.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxybenzyl)-3-(1H-pyrrol-1-yl)-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the benzofuran or pyrrole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

    Oxidation: Oxidized derivatives of the benzofuran or pyrrole rings.

    Reduction: Reduced forms of the carboxamide group.

    Substitution: Halogenated derivatives or other substituted products depending on the reagents used.

Scientific Research Applications

N-(4-methoxybenzyl)-3-(1H-pyrrol-1-yl)-1-benzofuran-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-methoxybenzyl)-3-(1H-pyrrol-1-yl)-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N-(4-methoxybenzyl)-3-(1H-pyrrol-1-yl)-1-benzofuran-2-carboxamide: shares structural similarities with other benzofuran derivatives, pyrrole-containing compounds, and methoxybenzyl-substituted molecules.

Uniqueness

    Structural Uniqueness: The combination of a benzofuran core, pyrrole ring, and methoxybenzyl group in a single molecule is relatively unique, providing distinct chemical and biological properties.

    Functional Uniqueness: The specific arrangement of functional groups allows for unique interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-3-pyrrol-1-yl-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O3/c1-25-16-10-8-15(9-11-16)14-22-21(24)20-19(23-12-4-5-13-23)17-6-2-3-7-18(17)26-20/h2-13H,14H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKRJYIXIGQGOOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C2=C(C3=CC=CC=C3O2)N4C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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